3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine
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Overview
Description
3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features sec-butyl and isobutyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Sec-butyl)-4-isopropyl-1h-pyrazol-5-amine
- 3-(Sec-butyl)-4-tert-butyl-1h-pyrazol-5-amine
- 3-(Sec-butyl)-4-methyl-1h-pyrazol-5-amine
Uniqueness
3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine is unique due to the specific arrangement of its sec-butyl and isobutyl groups. This structural configuration can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
3-(Sec-butyl)-4-isobutyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and research findings.
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C11H16N4 |
Molecular Weight | 220.27 g/mol |
IUPAC Name | This compound |
Melting Point | Not specified |
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Initial studies suggest moderate antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to higher values depending on the specific strain tested .
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent, with studies indicating that it may inhibit key inflammatory pathways. For instance, it has been reported to reduce levels of pro-inflammatory cytokines like TNFα and IL-6 in vitro .
- Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer properties, particularly against certain cancer cell lines. In vitro studies have indicated that it can inhibit the growth of various cancer types, including lung and breast cancers. Specific IC50 values are still under investigation but show promise for further development in cancer therapeutics .
The biological activity of this compound is believed to involve its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in inflammatory responses and cancer cell proliferation. Detailed mechanisms are still being elucidated through ongoing research.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Study : A study published in MDPI evaluated various pyrazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structures exhibited varying degrees of activity against Staphylococcus aureus and Candida albicans, suggesting a potential role for this compound in treating infections .
- Inflammation Model : In a model assessing inflammatory responses, compounds with pyrazole rings were shown to significantly reduce cytokine levels in cell cultures exposed to inflammatory stimuli. This suggests that this compound could be further explored as a therapeutic agent for inflammatory diseases .
- Cancer Cell Line Testing : Recent studies have highlighted the anticancer potential of pyrazole derivatives, with specific focus on their ability to inhibit cell proliferation in various cancer models. The compound's structural characteristics may enhance its bioactivity against certain cancer types, warranting further investigation into its pharmacological effects .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
5-butan-2-yl-4-(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-5-8(4)10-9(6-7(2)3)11(12)14-13-10/h7-8H,5-6H2,1-4H3,(H3,12,13,14) |
InChI Key |
ZASDGYHWSWVISG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=NN1)N)CC(C)C |
Origin of Product |
United States |
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